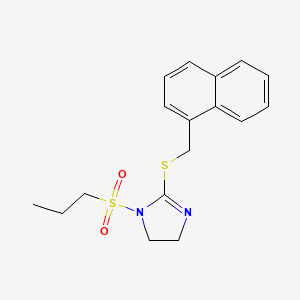

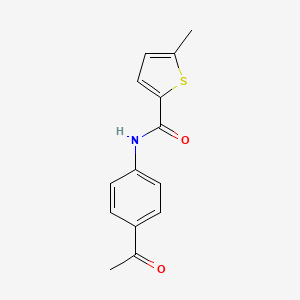

2-(Naphthalen-1-ylmethylsulfanyl)-1-propylsulfonyl-4,5-dihydroimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its molecular structure. The presence of functional groups like the sulfanyl group and the imidazole ring could make it reactive towards certain reagents or conditions .科学的研究の応用

Synthesis of Naphthalene-Substituted Aromatic Esters

Field

Chemistry, specifically Organic Synthesis

Application

This research focuses on the synthesis of naphthalene-substituted aromatic esters via Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation .

Method

The method involves a regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation with aryl imidates and oxa bicyclic alkenes .

Results

Diverse naphthalene-substituted aromatic esters were synthesized successfully. The DG transformation into ester endows the strategy with chances of further C–H bond functionalization and derivatization .

Theoretical Study on the HACA Chemistry of Naphthalenyl Radicals

Field

Chemistry, specifically Chemical Kinetics

Application

This study focuses on the Hydrogen Abstraction C2H2 Addition (HACA) chemistry of naphthalenyl radicals and acetylene .

Method

The method involves theoretical calculations and simulations to study the reaction pathways and kinetics .

Results

The results of this study are not specified in the search results .

Microbial Degradation of Naphthalene and Substituted Naphthalenes

Field

Biotechnology, specifically Bioremediation

Application

This research focuses on the microbial degradation of naphthalene and substituted naphthalenes for bioremediation .

Method

The method involves using microbes with the ability to degrade synthetic organic compounds (SOCs) completely or convert them to non-toxic by-products .

Results

Various bacterial species from soil flora displayed the ability to degrade various SOCs. Systems biology and genetic engineering of either specific isolates or mock community (consortia) might achieve complete, rapid, and efficient bioremediation of these PAHs through synergistic actions .

Regioselective C–H Functionalization of Naphthalenes

Application

This research focuses on the regioselective C–H functionalization of naphthalenes .

Method

The method involves a directed C–H activation strategy .

Results

This review sums up reactions allowing regioselective functionalization of 1-substituted naphthalenes .

Naphthalene and its Derivatives as Efficient Fluorescence Probes

Field

Chemistry, specifically Fluorescence Spectroscopy

Application

Naphthalene and its derivatives can be used as selective fluorescence sensors for the detection of metal ions, amino acids, DNA, biothiols, enzymes, and other biomarkers in biosensing processes, as well as for the imaging of living cells and bacteria .

Method

The method involves the use of naphthalene and its derivatives as fluorescence probes .

Results

Chemical Synthesis of Substituted Naphthalene Derivatives

Application

This research focuses on the synthesis of substituted naphthalene derivatives .

Method

The method involves the synthesis of naphthalene derivatives .

Results

Naphthalene and its derivatives exhibit various biological activities such as anti-inflammatory, anticancer, antiviral, antitubercular, antimicrobial, antihypertensive, antidiabetic, etc .

Safety And Hazards

特性

IUPAC Name |

2-(naphthalen-1-ylmethylsulfanyl)-1-propylsulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-2-12-23(20,21)19-11-10-18-17(19)22-13-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBJCWWWBVQCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((naphthalen-1-ylmethyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)

![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)

![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)

![N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669375.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)